
3N-(2'-Fluoroethyl)benperidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3N-(2'-Fluoroethyl)benperidol, also known as FEP, is a synthetic compound that belongs to the class of butyrophenones. It is a potent dopamine antagonist that has been used extensively in scientific research to study the mechanisms of dopamine signaling and its role in various physiological and pathological conditions.
Mechanism of Action
3N-(2'-Fluoroethyl)benperidol acts as a potent dopamine antagonist by binding to and blocking the dopamine D2 receptor. This results in a decrease in dopamine signaling and a subsequent decrease in the activity of dopaminergic neurons. 3N-(2'-Fluoroethyl)benperidol also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, but its primary mechanism of action is through dopamine antagonism.
Biochemical and Physiological Effects
3N-(2'-Fluoroethyl)benperidol has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the striatum, a brain region that plays a key role in motor control and reward processing. 3N-(2'-Fluoroethyl)benperidol has also been shown to decrease locomotor activity and induce catalepsy in rodents, which is consistent with its dopamine antagonism. In addition, 3N-(2'-Fluoroethyl)benperidol has been shown to have antipsychotic-like effects in animal models of schizophrenia and has been used as a reference compound in the development of new antipsychotic drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 3N-(2'-Fluoroethyl)benperidol in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows for precise manipulation of dopamine signaling and the study of its effects on behavior and physiology. However, 3N-(2'-Fluoroethyl)benperidol also has some limitations, including its short half-life and potential off-target effects on other neurotransmitter systems. In addition, 3N-(2'-Fluoroethyl)benperidol has been shown to induce hyperprolactinemia, which can confound some experimental outcomes.
Future Directions
There are several future directions for research on 3N-(2'-Fluoroethyl)benperidol and its role in dopamine signaling. One area of interest is the development of new drugs that target the dopamine D2 receptor with greater selectivity and fewer side effects. Another area of interest is the use of 3N-(2'-Fluoroethyl)benperidol in combination with other drugs to study the interactions between dopamine and other neurotransmitter systems. Finally, 3N-(2'-Fluoroethyl)benperidol could be used in clinical trials to evaluate its potential therapeutic efficacy in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 3N-(2'-Fluoroethyl)benperidol involves the reaction of 2-(2-fluoroethoxy)ethylamine with 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoic acid in the presence of a copper catalyst. The reaction proceeds via a click reaction mechanism and yields 3N-(2'-Fluoroethyl)benperidol as a white crystalline solid with a melting point of 160-162°C.
Scientific Research Applications
3N-(2'-Fluoroethyl)benperidol has been widely used in scientific research to study the role of dopamine signaling in various physiological and pathological conditions. It has been used as a tool to investigate the molecular mechanisms of dopamine receptor activation and signaling, as well as to study the effects of dopamine antagonism on behavior and physiology. 3N-(2'-Fluoroethyl)benperidol has also been used in preclinical studies to evaluate its potential therapeutic efficacy in the treatment of various neurological and psychiatric disorders.
properties
CAS RN |
146436-64-8 |
|---|---|
Product Name |
3N-(2'-Fluoroethyl)benperidol |
Molecular Formula |
C24H27F2N3O2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C24H27F2N3O2/c25-13-17-28-21-4-1-2-5-22(21)29(24(28)31)20-11-15-27(16-12-20)14-3-6-23(30)18-7-9-19(26)10-8-18/h1-2,4-5,7-10,20H,3,6,11-17H2 |
InChI Key |
GPNFFAGPGDOGIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |
Other CAS RN |
146436-64-8 |
synonyms |
3N-(2'-fluoroethyl)benperidol F-FEB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






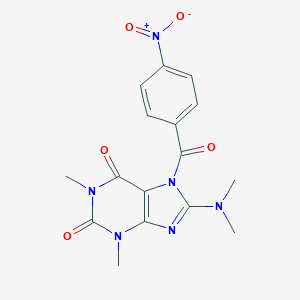

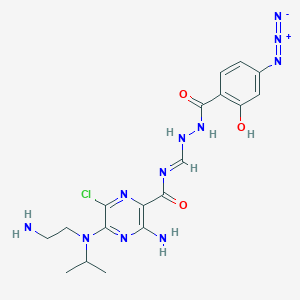
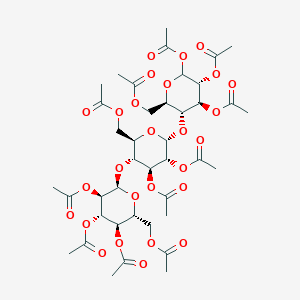

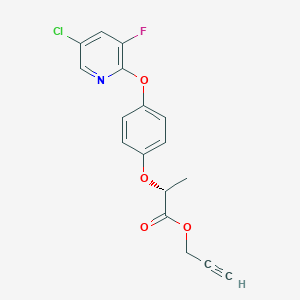
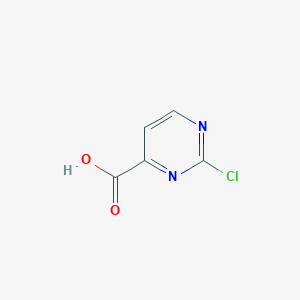
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)


![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)